3-(3,5-Dimethoxyphenyl)pyrrolidine
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Overview
Description
3-(3,5-Dimethoxyphenyl)pyrrolidine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound consists of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for 3-(3,5-Dimethoxyphenyl)pyrrolidine.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures have been associated with a variety of biological activities, suggesting a potential range of effects for this compound .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes .
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects .
Molecular Mechanism
The molecular structure of a similar compound, 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine, has been determined by X-ray analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)pyrrolidine typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidine derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)pyrrolidine has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules with therapeutic properties.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, especially in targeting specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)pyrrolidine: Similar in structure but with a different substitution pattern on the phenyl ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different biological profiles.
Uniqueness
3-(3,5-Dimethoxyphenyl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-10(6-12(7-11)15-2)9-3-4-13-8-9/h5-7,9,13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKRJTVGSUQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129084-50-0 |
Source
|
Record name | 3-(3,5-dimethoxyphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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